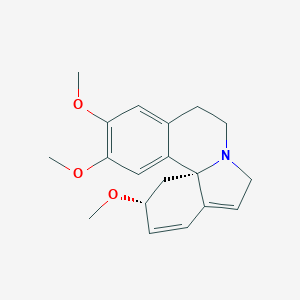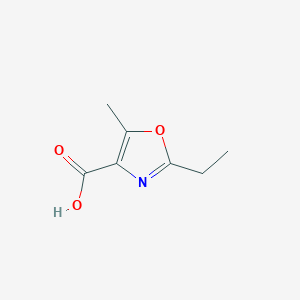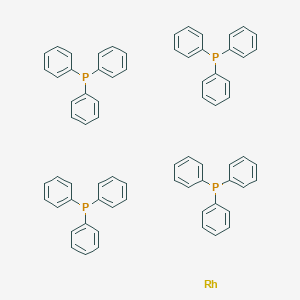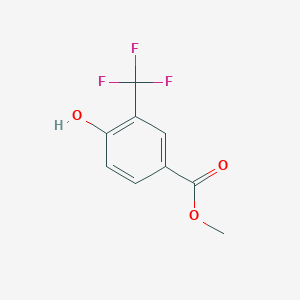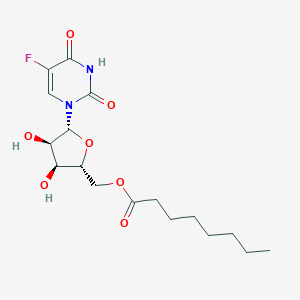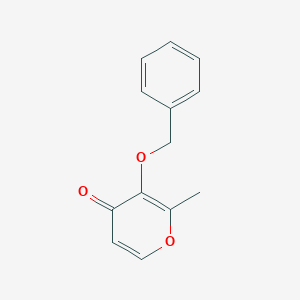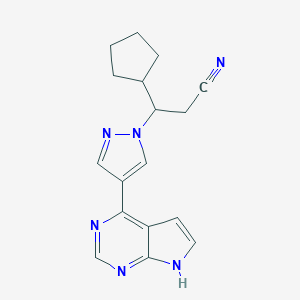
ラソホリニブ
説明
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile is a pyrrolopyrimidine.
科学的研究の応用
骨髄線維症の治療
ラソホリニブは、骨髄の病気である骨髄線維症の治療に使用されます . ラソホリニブは、JAK(ヤヌスキナーゼ)とSTAT(シグナル伝達および転写活性化因子)経路を標的とします .
真性赤血球増加症の治療
ラソホリニブは、骨髄が赤血球を過剰に産生する、ゆっくりと進行する血液がんである真性赤血球増加症の治療にも使用されます .
ステロイド抵抗性移植片対宿主病の治療
同種移植の幹細胞移植では、ラソホリニブはステロイド抵抗性移植片対宿主病の治療に使用されます .
薬物動態および薬力学
ラソホリニブはよく吸収され、バイオアベイラビリティは95%であり、アルブミンに97%結合します . ラソホリニブの薬物動態は、2コンパートメントモデルと線形排泄で説明できます . ラソホリニブの代謝は主にCYP3A4を介した肝代謝であり、CYP3A4誘導剤と阻害剤によって変化する可能性があります .
Ph様急性リンパ性白血病(ALL)の治療
作用機序
Rac-Ruxolitinib, also known as ®-ruxolitinib, INCB018424 Racemic, or 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, is a potent and selective inhibitor of Janus kinase (JAK) 1 and 2 .
Target of Action
Ruxolitinib primarily targets Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) . These are tyrosine kinases involved in cytokine signaling and hematopoiesis .
Mode of Action
Ruxolitinib exerts its anti-JAK activity by competitive inhibition of the ATP-binding catalytic site of the kinase domain . By inhibiting JAK1 and JAK2, ruxolitinib works to block the dysregulated cell signaling pathways and prevents abnormal blood cell proliferation .
Biochemical Pathways
Ruxolitinib affects several biochemical pathways. It significantly regulates Cytokine-cytokine receptor interactions, the IL-17 signaling pathway, Chemokine signaling pathway, MAPK signaling pathway, Hematopoietic cell lineage, and NF-kappa B signaling pathway . These pathways play very important roles in platelet production .
Pharmacokinetics
Ruxolitinib is well absorbed, has 95% bioavailability , and is bound to albumin for 97% . Its pharmacokinetics can be described with a two-compartment model and linear elimination . The volume of distribution differs between men and women, likely related to bodyweight differences . Metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of ruxolitinib are pharmacologically active . The main route of elimination of ruxolitinib metabolites is renal . Liver and renal dysfunction affect some of the pharmacokinetic variables and require dose reductions .
Result of Action
It has been shown to reduce splenomegaly, decrease levels of circulating interleukin 6 and tumor necrosis factor alpha, and prolong survival .
Action Environment
The action, efficacy, and stability of ruxolitinib can be influenced by various environmental factors. For instance, the presence of CYP3A4 inducers and inhibitors can alter the metabolism of ruxolitinib . Additionally, liver and renal dysfunction can affect some of the pharmacokinetic variables and require dose reductions .
生化学分析
Biochemical Properties
Rac-Ruxolitinib targets the JAK-STAT signaling pathway, which plays a central role in signal transduction in hematopoietic cells, as well as in cells of the immune system . It interacts with various components of both the innate and adaptive immune system, such as natural killer cells, dendritic cells, T helper, and regulatory T cells .
Cellular Effects
Rac-Ruxolitinib has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking the dysregulated cell signaling pathways and preventing abnormal blood cell proliferation . It also exerts potent anti-inflammatory and immunosuppressive effects .
Molecular Mechanism
Rac-Ruxolitinib exerts its effects at the molecular level by inhibiting JAK1 and JAK2, thereby blocking the JAK-STAT signaling pathway . This inhibition leads to a decrease in the phosphorylation of STAT proteins, which are used as markers of JAK activity .
Temporal Effects in Laboratory Settings
In laboratory settings, Rac-Ruxolitinib has shown to have significant effects over time. It has been observed to have a well-tolerated pharmacokinetic profile, with a two-compartment model and linear elimination . It has also been noted for its stability and lack of degradation over time .
Dosage Effects in Animal Models
In animal models, the effects of Rac-Ruxolitinib have been observed to vary with different dosages. At clinically-relevant doses, selective JAK1 and JAK2 inhibitors are well-tolerated and suppress IFN-γ–mediated STAT1 phosphorylation . Selective JAK1 vs JAK2 inhibition differentially affects the clinical and laboratory manifestations of disease in mouse models of HLH .
Metabolic Pathways
Rac-Ruxolitinib is involved in the JAK-STAT signaling pathway. Its metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of Rac-Ruxolitinib are pharmacologically active .
Transport and Distribution
Rac-Ruxolitinib is well absorbed, has 95% bioavailability, and is bound to albumin for 97% . The volume of distribution differs between men and women, likely related to body weight differences .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with its target proteins, the JAK kinases .
特性
IUPAC Name |
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNKQEVNSGCOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (R)-Ruxolitinib competitively inhibits the ATP-binding catalytic site of JAK1/2 kinases. [] This inhibition disrupts the signaling cascade of various cytokines involved in inflammatory and proliferative processes. [] By blocking these pathways, (R)-Ruxolitinib exhibits therapeutic potential in conditions like myelofibrosis. []
A: - Molecular Formula: C17H18N6 []- Molecular Weight: 306.37 g/mol
A: After oral administration, (R)-Ruxolitinib is rapidly absorbed and extensively metabolized, primarily via oxidation of the cyclopentyl moiety. [] The parent compound is the major circulating entity, indicating a low overall metabolite burden. [] Excretion is fairly rapid, with a majority recovered in urine and feces within 24 hours. []
A: While the provided research articles do not focus on resistance mechanisms specifically, they highlight that (R)-Ruxolitinib is the first in its class approved for myelofibrosis treatment. [] Further research is needed to fully understand potential resistance development during long-term treatment.
A: While not explicitly described in the provided articles, preclinical studies typically involve in vitro cell-based assays and in vivo animal models of diseases like myelofibrosis. These models help assess the compound's effect on cell signaling, disease progression, and potential synergistic effects with other drugs. []
A: The provided research articles highlight that (R)-Ruxolitinib is primarily metabolized by oxidation. [] While specific drug interactions are not mentioned, it is crucial to consider potential interactions with drugs that inhibit or induce metabolizing enzymes, as this could affect (R)-Ruxolitinib exposure and therapeutic outcomes.
A: Research has explored different salt forms of (R)-Ruxolitinib, including phosphate, sulfate, and maleate salts. [] These variations aim to improve aspects like solubility, stability, and ultimately, bioavailability of the drug. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


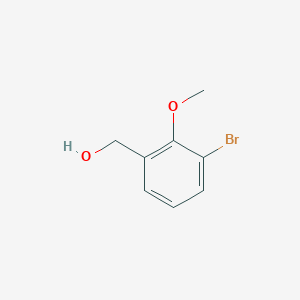
![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)
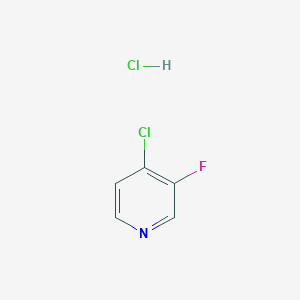
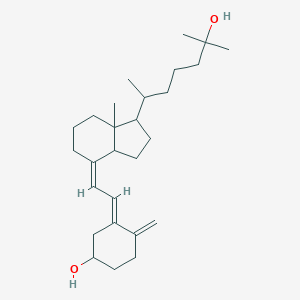
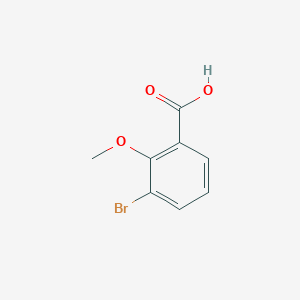
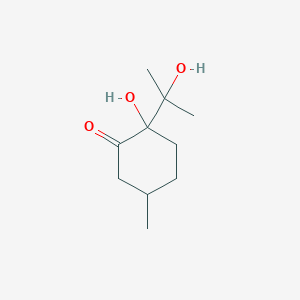

![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)
